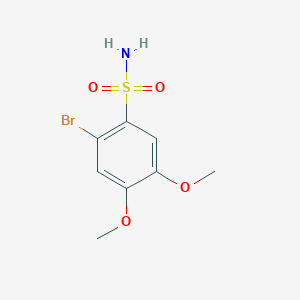

2-Bromo-4,5-dimethoxybenzenesulfonamide

Description

2-Bromo-4,5-dimethoxybenzenesulfonamide is a brominated aromatic compound featuring a sulfonamide functional group and two methoxy substituents at positions 4 and 5 on the benzene ring. Sulfonamides are widely recognized for their role in medicinal chemistry, particularly as enzyme inhibitors or antibacterial agents . The bromine atom and methoxy groups may influence its electronic properties, solubility, and biological activity, distinguishing it from other brominated aromatic compounds.

Properties

IUPAC Name |

2-bromo-4,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S/c1-13-6-3-5(9)8(15(10,11)12)4-7(6)14-2/h3-4H,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXXFLICJJJSKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1OC)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407127 | |

| Record name | 2-bromo-4,5-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56948-10-8 | |

| Record name | 2-bromo-4,5-dimethoxybenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-4,5-dimethoxybenzenesulfonamide typically involves the bromination of 4,5-dimethoxybenzenesulfonamide. One common method includes the use of bromine in a nonpolar solvent under the influence of sulfuric acid . The reaction proceeds through an electrophilic aromatic substitution mechanism, where the bromine atom is introduced to the aromatic ring.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The bromination reaction is often carried out in a controlled environment to minimize side reactions and maximize the efficiency of the bromination process. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions, often in the presence of a base to facilitate the nucleophilic attack.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of 2-Bromo-4,5-dimethoxybenzenesulfonamide.

Scientific Research Applications

2-Bromo-4,5-dimethoxybenzenesulfonamide is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its sulfonamide group (–SO₂NH₂), which contrasts with the nitro (–NO₂), amino (–NH₂), or ketone (–CO–) groups found in structurally related brominated aromatics (Table 1).

Table 1: Structural Comparison of Brominated Aromatic Compounds

Physicochemical Properties

- Polarity and Solubility: The sulfonamide group in 2-bromo-4,5-dimethoxybenzenesulfonamide enhances polarity compared to non-sulfonamide analogs like 2-bromo-4'-methoxyacetophenone (log KOW = 2.1) . This increased polarity may reduce its bioavailability but improve water solubility, a critical factor in drug design.

- Stability: Unlike 2-bromo-4,6-dinitroaniline, which is associated with textile degradation and mutagenicity , the sulfonamide group in the target compound may confer greater chemical stability under standard conditions, similar to 2-bromo-4'-methoxyacetophenone .

Toxicity and Regulatory Considerations

- 2-Bromo-4,6-dinitroaniline has been detected in textiles at levels exceeding REACH limits (282 µg/g), posing mutagenic and skin sensitization risks .

- 2-Bromo-4,5-dimethoxybenzenesulfonamide ’s toxicity profile remains uncharacterized in the provided evidence. However, sulfonamides generally exhibit lower acute toxicity compared to nitroaromatics but may still carry risks of hypersensitivity or organ toxicity in pharmaceuticals .

Biological Activity

2-Bromo-4,5-dimethoxybenzenesulfonamide (CAS 56948-10-8) is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The presence of bromine and sulfonamide functional groups enhances its reactivity and interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

2-Bromo-4,5-dimethoxybenzenesulfonamide has the molecular formula and a molecular weight of 296.14 g/mol. Its structure includes a bromine atom attached to a benzene ring that also carries two methoxy groups and a sulfonamide moiety, which contributes to its solubility and reactivity.

The biological activity of 2-bromo-4,5-dimethoxybenzenesulfonamide is primarily attributed to its ability to interact with various enzymes and proteins. The bromine atom and sulfonamide group facilitate binding to active sites of target biomolecules, potentially inhibiting their activity or altering their function. This compound has been shown to affect metabolic pathways by modulating enzyme activities, particularly in studies investigating pyruvate kinase (PK) isoforms.

Enzyme Inhibition

Research indicates that 2-bromo-4,5-dimethoxybenzenesulfonamide can inhibit specific enzyme activities. For instance, in studies focused on liver pyruvate kinase (PKL), the compound demonstrated significant inhibitory effects at concentrations around 20 µM, leading to a reduction in PK activity by approximately 25% in HepG2 KO cells . This suggests its potential as a therapeutic agent targeting metabolic disorders.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that it exhibits activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

Study on Pyruvate Kinase Inhibition

A notable study involved screening various compounds for their ability to inhibit PKL activity. The results indicated that 2-bromo-4,5-dimethoxybenzenesulfonamide effectively reduced PKL activity by targeting specific allosteric sites within the enzyme. This was evidenced by a decrease in enzyme levels following treatment with the compound .

Synthesis and Applications

The synthesis of 2-bromo-4,5-dimethoxybenzenesulfonamide is relatively straightforward, involving the reaction of appropriate precursors under controlled conditions. It serves as a valuable building block in organic synthesis and is utilized in biochemical assays to probe enzyme activities .

Data Table: Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.